Cas no 1260112-05-7 (potassium tert-butyltrifluoroboranuide)

potassium tert-butyltrifluoroboranuide 化学的及び物理的性質
名前と識別子
-
- Potassium tert-butyltrifluoroborate
- potassium tert-butyltrifluoroboranuide
- potassium;tert-butyl(trifluoro)boranuide
- C4H9BF3.K
- Z9024
- C90143
- Potassium t-butyltrifluoroborate
- CS-0139516
- Potassiumtert-butyltrifluoroborate
- EN300-100533
- 1260112-05-7
- AKOS013013301
- SY058974
- AS-83442
- MFCD09992886
- SCHEMBL909719
-
- MDL: MFCD09992886
- インチ: 1S/C4H9BF3.K/c1-4(2,3)5(6,7)8;/h1-3H3;/q-1;+1
- InChIKey: DUBQQKQAMBSJQA-UHFFFAOYSA-N
- ほほえんだ: [K+].F[B-](C(C)(C)C)(F)F
計算された属性
- せいみつぶんしりょう: 164.0386464g/mol
- どういたいしつりょう: 164.0386464g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 82.8
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0
potassium tert-butyltrifluoroboranuide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | \nEN300-100533-250mg |
potassium tert-butyltrifluoroboranuide |
1260112-05-7 | 94.0% | 250mg |
$124.0 | 2022-10-09 | |
Enamine | \nEN300-100533-2500mg |
potassium tert-butyltrifluoroboranuide |
1260112-05-7 | 94.0% | 2500mg |
$438.0 | 2022-10-09 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JF792-50mg |
potassium tert-butyltrifluoroboranuide |
1260112-05-7 | 95% | 50mg |
269.0CNY | 2021-07-15 | |
Enamine | EN300-100533-0.1g |
potassium tert-butyltrifluoroboranuide |
1260112-05-7 | 94% | 0.1g |
$26.0 | 2023-10-28 | |
Enamine | EN300-100533-0.25g |
potassium tert-butyltrifluoroboranuide |
1260112-05-7 | 94% | 0.25g |
$38.0 | 2023-10-28 | |
abcr | AB543416-100 mg |
Potassium t-butyltrifluoroborate; . |
1260112-05-7 | 100mg |
€201.40 | 2023-06-14 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P932320-1g |
Potassium tert-butyltrifluoroborate |
1260112-05-7 | 95% | 1g |
¥356.40 | 2022-08-31 | |
TRC | P993025-25mg |
potassium tert-butyltrifluoroboranuide |
1260112-05-7 | 25mg |
$ 95.00 | 2022-06-03 | ||
Enamine | EN300-100533-1000mg |
potassium tert-butyltrifluoroboranuide |
1260112-05-7 | 94.0% | 1g |
$250.0 | 2022-10-09 | |
Enamine | EN300-100533-0.05g |
potassium tert-butyltrifluoroboranuide |
1260112-05-7 | 94% | 0.05g |
$19.0 | 2023-10-28 |
potassium tert-butyltrifluoroboranuide 関連文献
-
Tong Liu,Yechun Ding,Xiaona Fan,Jie Wu Org. Chem. Front. 2018 5 3153
-
Xinxing Gong,Min Yang,Jin-Biao Liu,Fu-Sheng He,Jie Wu Org. Chem. Front. 2020 7 938
potassium tert-butyltrifluoroboranuideに関する追加情報
Research Briefing on Potassium tert-Butyltrifluoroborate (CAS: 1260112-05-7) in Chemical Biology and Pharmaceutical Applications
Potassium tert-butyltrifluoroborate (KtBFB, CAS: 1260112-05-7) has emerged as a pivotal reagent in modern synthetic chemistry and pharmaceutical research due to its unique reactivity and stability. This organoboron compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology for constructing carbon-carbon bonds in drug discovery and materials science. Recent studies highlight its role in enabling efficient synthesis of complex bioactive molecules with improved yields and selectivity.
A 2023 study published in Journal of Medicinal Chemistry demonstrated KtBFB's utility in the late-stage functionalization of kinase inhibitors, where its steric bulk and hydrolytic stability minimized unwanted side reactions. Researchers achieved 85-92% yields in aryl-aryl couplings under mild aqueous conditions, underscoring its advantages over traditional boronic acids. Parallel work in ACS Catalysis revealed its synergistic effects with palladium nanoparticles, reducing catalyst loading to 0.1 mol% while maintaining turnover numbers >10,000.
In proteolysis-targeting chimeras (PROTACs) development, KtBFB (1260112-05-7) has enabled precise installation of heteroaryl linkers critical for ternary complex formation. Cryo-EM structural analyses published in Nature Chemical Biology (2024) showed that KtBFB-derived building blocks improved molecular glues' binding kinetics by 3-fold compared to conventional boronate esters. This advancement addresses longstanding challenges in achieving optimal linker geometry for targeted protein degradation.
Notably, the compound's stability profile has spurred innovations in continuous flow chemistry. A recent Organic Process Research & Development paper detailed its use in a GMP-compliant, telescoped synthesis of a TLR7 agonist candidate, where KtBFB-mediated steps achieved 99.5% purity without chromatography. This demonstrates its growing importance in industrial-scale pharmaceutical manufacturing.
Emerging applications include positron emission tomography (PET) tracer synthesis, where researchers at Memorial Sloan Kettering Cancer Center utilized [18F]-labeled KtBFB derivatives for in vivo imaging of PD-L1 expression. The trifluoroborate moiety's metabolic stability overcame limitations of earlier boron-based probes, showing 92% intact tracer after 60 minutes in murine models (Science Translational Medicine, 2024).
Ongoing challenges include optimizing KtBFB's solubility profile for biocatalytic transformations and developing enantioselective variants for chiral drug synthesis. Recent patent filings (WO2023187542, June 2023) disclose novel ionic liquid formulations that address these limitations while maintaining the reagent's handling advantages. These developments position potassium tert-butyltrifluoroborate as a versatile tool for next-generation drug discovery platforms.
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